4-(5-bromo-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-bromo-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid” is a chemical compound used in scientific research . Its unique structure enables diverse applications, from drug discovery to organic synthesis. It has the potential to modulate biological pathways, making it a valuable tool for researchers exploring new directions.
Molecular Structure Analysis
The molecular structure of “4-(5-bromo-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid” is characterized by the presence of a bromopyridinyl group attached to an indole ring via a butanoic acid chain . This structure enables the compound to interact with various biological targets .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 244.09 . The InChI code is 1S/C9H10BrNO2/c10-7-4-5-8(11-6-7)2-1-3-9(12)13/h4-6H,1-3H2,(H,12,13) .Wissenschaftliche Forschungsanwendungen
1. Catalytic Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field
Organic synthesis and catalysis.
Summary of the Application
Pinacol boronic esters serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation has not been well developed. However, recent research has focused on catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach.
Methods of Application
The researchers employed a radical-based approach to achieve protodeboronation. They paired this method with a Matteson–CH₂–homologation, enabling a formal anti-Markovnikov alkene hydromethylation—a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, the protodeboronation played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Results and Outcomes
The study demonstrated the feasibility of catalytic protodeboronation for alkyl boronic esters, expanding the toolbox for organic synthesis. The successful hydromethylation of alkenes and its application to natural product synthesis highlight the practical significance of this method.
2. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives
Specific Scientific Field
Medicinal chemistry and antimicrobial research.
Summary of the Application
Researchers synthesized novel imidazo[4,5-b]pyridine derivatives starting from 5-bromopyridine-2,3-diamine. These compounds were evaluated for their antimicrobial properties.
Methods of Application
The synthesis involved reacting 5-bromopyridine-2,3-diamine with benzaldehyde to obtain 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. Subsequent alkylation reactions with halogenated derivatives yielded regioisomers. The antimicrobial activity of these compounds was assessed in vitro .
Results and Outcomes
The study provided a representative library of 2-(pyridin-2-yl)pyrimidine derivatives. Evaluation of their anti-fibrotic activities revealed potential applications in combating microbial infections.
3. Anti-Fibrotic Activities of 2-(Pyridin-2-yl)pyrimidine Derivatives
Specific Scientific Field
Pharmacology and drug development.
Summary of the Application
The synthesized 2-(pyridin-2-yl)pyrimidine derivatives were evaluated for their anti-fibrotic properties.
Methods of Application
The researchers prepared a representative library of these derivatives, starting from readily available nicotinic acid and 1H-pyrazole-4-carboxylic acid. In vitro assays were conducted to assess their anti-fibrotic activities .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(5-bromo-2-pyridin-2-yl-1H-indol-3-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c18-11-7-8-14-13(10-11)12(4-3-6-16(21)22)17(20-14)15-5-1-2-9-19-15/h1-2,5,7-10,20H,3-4,6H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJJNFVQAMLDIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)Br)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-2-pyridin-2-yl-1H-indol-3-yl)butanoic Acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.